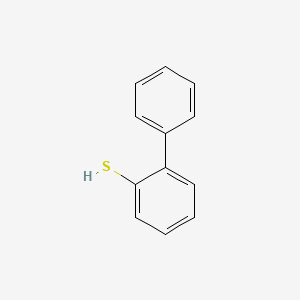

2-Phenylthiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECUPGFJVNJNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375144 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-96-2 | |

| Record name | 2-Phenylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylthiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylthiophenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylthiophenol, also known as 2-phenylbenzenethiol, is a biaryl thiol compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a phenyl group ortho to a thiol functionality on a benzene ring, imparts distinct chemical reactivity that makes it a valuable building block for the synthesis of complex molecules, including novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physical characteristics of a chemical are paramount for its safe handling and effective use in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: 2-phenylbenzenethiol[1]

-

Synonyms: this compound, [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl

-

CAS Number: 2688-96-2[1]

-

Molecular Formula: C₁₂H₁₀S[1]

-

Molecular Weight: 186.27 g/mol [1]

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for designing synthetic routes and purification protocols. While comprehensive experimental data for this specific compound is not abundantly available in public literature, the following table summarizes key computed and available properties.

| Property | Value | Source |

| Molecular Weight | 186.27 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₀S | PubChem[1] |

| CAS Number | 2688-96-2 | PubChem[1] |

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported in readily accessible literature. Researchers should consult supplier specifications or perform their own characterization.

Synthesis of this compound

The synthesis of this compound can be approached through various strategies common in the preparation of biaryl and thiol compounds. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Newman-Kwart Rearrangement

A classical and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a reliable route to the corresponding thiophenol.

Workflow for Newman-Kwart Rearrangement:

Caption: Newman-Kwart rearrangement for this compound synthesis.

Experimental Protocol (General):

-

Thiocarbamate Formation: 2-Phenylphenol is reacted with a dialkylthiocarbamoyl chloride (e.g., dimethylthiocarbamoyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent (e.g., DMF or acetone). The reaction mixture is typically stirred at room temperature or with gentle heating until completion.

-

Rearrangement: The isolated O-aryl thiocarbamate is heated to a high temperature (typically 200-300 °C), often without a solvent, to induce the rearrangement to the more thermodynamically stable S-aryl isomer.

-

Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, for example, by refluxing with a strong base like sodium hydroxide in an alcoholic solvent, to yield the sodium salt of this compound.

-

Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate this compound, which can then be isolated by filtration or extraction and further purified by distillation or chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies offer alternative routes to this compound, often involving transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of a suitable aryl halide with a thiolating agent can be employed.

Workflow for Cross-Coupling Synthesis:

Caption: Cross-coupling approach to this compound.

Experimental Protocol (Conceptual):

-

Reaction Setup: A reaction vessel is charged with 2-bromobiphenyl, a suitable thiolating agent (e.g., sodium hydrosulfide or a protected thiol), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI), an appropriate ligand (e.g., a phosphine or diamine ligand), and an anhydrous solvent under an inert atmosphere.

-

Reaction: The mixture is heated to the required temperature and stirred for a specified period until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures involving extraction and washing. The crude product is then purified, typically by column chromatography or distillation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the thiol group, which can act as a nucleophile, a proton donor, or be oxidized. The adjacent phenyl group can exert steric and electronic effects on the reactivity of the thiol.

Nucleophilic Reactions

The thiolate anion, readily formed by deprotonation of the thiol with a base, is a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions.

-

S-Alkylation and S-Arylation: The thiolate of this compound can react with alkyl halides or activated aryl halides (e.g., in Ullmann-type condensations) to form the corresponding thioethers. These reactions are fundamental in building more complex molecular architectures.

-

Michael Addition: As a soft nucleophile, the thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a key C-S bond-forming reaction in organic synthesis.

Oxidation

The thiol group is susceptible to oxidation. Mild oxidizing agents typically convert this compound to the corresponding disulfide, bis(2-biphenyl) disulfide. Stronger oxidizing agents can lead to the formation of sulfonic acids.

Acidity

Similar to other thiophenols, this compound is more acidic than its corresponding phenol analog, 2-phenylphenol. This increased acidity facilitates the formation of the thiolate anion under milder basic conditions.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable scaffold and building block in medicinal chemistry. Aromatic thioethers and related sulfur-containing heterocycles are present in a wide range of biologically active compounds.

Synthesis of Phenothiazine Analogs

Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have found applications as antipsychotic, antihistaminic, and antiemetic drugs. This compound can be a precursor in the synthesis of certain phenothiazine analogs through cyclization reactions with appropriately substituted anilines.

Precursor for Biologically Active Thioethers

The ability of this compound to readily form thioethers through S-alkylation and S-arylation makes it a key intermediate for introducing the 2-phenylphenylthio moiety into potential drug candidates. This group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule.

Building Block for Novel Heterocycles

The thiol group of this compound can be used as a handle for the construction of various sulfur-containing heterocyclic systems. These heterocycles are often explored in drug discovery programs for their diverse pharmacological activities.

Safety and Handling

This compound, like many thiols, is expected to have a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Based on the GHS classifications for the general class of thiophenols, it may be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation. Users should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique combination of a biaryl framework and a reactive thiol group allows for its use in the construction of complex molecules, including those with potential therapeutic applications. While detailed experimental data for this specific compound is somewhat limited in the public domain, the general principles of thiophenol chemistry provide a solid foundation for its application in research and development. Further exploration of the reactivity and applications of this compound is warranted and may lead to the discovery of novel chemical entities with valuable properties.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Thiophenol. In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). 2-phenylbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, November 21). Ullmann condensation. In Wikipedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Mercaptobiphenyl

Abstract

This technical guide provides a comprehensive overview of 2-mercaptobiphenyl (also known as 2-biphenylthiol), a significant organosulfur compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, and detailed methodologies for its synthesis and analysis. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. By integrating foundational chemical principles with practical, field-proven insights, this document serves as an authoritative resource for the scientific community. All key claims and protocols are substantiated with citations to peer-reviewed literature and established chemical databases.

Introduction: The Significance of the Biphenylthiol Scaffold

Biphenyl derivatives are a cornerstone in medicinal chemistry, materials science, and organic synthesis, prized for their unique structural and electronic properties. The introduction of a thiol group to the biphenyl framework, as seen in 2-mercaptobiphenyl, imparts a reactive handle that is pivotal for a multitude of applications. The sulfur atom's nucleophilicity and its ability to form strong bonds with metals make mercaptobiphenyls valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1]

The strategic placement of the thiol group at the 2-position introduces steric considerations and specific electronic effects that differentiate it from its 3- and 4-isomers. This guide will focus exclusively on the 2-mercaptobiphenyl isomer, providing a detailed exploration of its synthesis and a robust analytical framework for its characterization and quantification.

Chemical Structure and Physicochemical Properties

2-Mercaptobiphenyl is an aromatic thiol consisting of a biphenyl backbone with a sulfhydryl (-SH) group substituted at the C2 position of one of the phenyl rings.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

2-Aminobiphenyl

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Ethyl Xanthate

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve 2-aminobiphenyl in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

-

Xanthate Reaction:

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring. A yellow precipitate should form.

-

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Hydrolysis and Isolation:

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours to hydrolyze the xanthate intermediate.

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the thiolate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-mercaptobiphenyl.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Analytical Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of 2-mercaptobiphenyl necessitates a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-mercaptobiphenyl, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy:

-

Aromatic Protons (Ar-H): The nine protons on the biphenyl rings will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proximity of the thiol group to one of the rings will cause a slight downfield shift for the protons on that ring compared to the unsubstituted phenyl ring. [2]* Thiol Proton (-SH): The thiol proton is expected to appear as a broad singlet, typically in the range of δ 3.0-4.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (Ar-C): Twelve distinct signals are expected in the aromatic region (δ 110-150 ppm), corresponding to the twelve unique carbon atoms of the biphenyl system. The carbon atom directly attached to the sulfur (C-S) will be significantly shielded compared to the other aromatic carbons. [3] Typical ¹³C NMR Chemical Shift Ranges:

| Carbon Environment | Chemical Shift (ppm) |

| C-S | ~125-135 |

| Aromatic C-H | ~120-130 |

| Aromatic Quaternary C | ~135-150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for 2-mercaptobiphenyl is the S-H stretching vibration.

-

S-H Stretch: A weak to medium, sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols. [4]* Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp peaks will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-mercaptobiphenyl, electron ionization (EI) is a common technique.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (186.27). A characteristic M+2 peak with an intensity of about 4.4% relative to the M+ peak will be present due to the natural abundance of the ³⁴S isotope. [5]* Fragmentation: Common fragmentation pathways include the loss of the thiol group (-SH) and cleavage of the biphenyl linkage. [6]

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 2-mercaptobiphenyl and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 2-mercaptobiphenyl.

-

Protocol:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is employed, for example, starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. [7] High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is a versatile method for the analysis of aromatic compounds.

-

Protocol:

-

Column: A C18 or a biphenyl stationary phase column is recommended. Biphenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. [8] 2. Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. [9] 3. Detection: A UV detector set at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm) is suitable. [10]

-

Safety and Handling

2-Mercaptobiphenyl should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and analysis of 2-mercaptobiphenyl. By understanding the underlying chemical principles and following the outlined protocols, researchers can confidently prepare and characterize this important molecule. The multi-technique approach to analysis ensures a high degree of confidence in the identity and purity of the compound, which is paramount for its application in further research and development.

References

-

CAS Common Chemistry. (n.d.). 5-Ethoxy-4-hydroxy-1,3-benzenedicarboxaldehyde. CAS, a division of the American Chemical Society. Retrieved December 19, 2025, from [Link]

-

Chormey, D. S., & Lee, J. W. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(5), 785–791. [Link]

- BenchChem. (2025). Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. Retrieved from a hypothetical BenchChem technical note.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.

- Chromtech. (n.d.). Chromatography Products. Retrieved December 19, 2025, from a hypothetical Chromtech product brochure.

- BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds.

-

Mateo-Vivaracho, L., Ferreira, V., & Cacho, J. (2006). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods, 9(10), 2857–2867. [Link]

-

Boczkaj, G., & Przyjazny, A. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple? ResearchGate. Retrieved from [Link]

-

Metwally, A. A., Mohamed, M. S., & El-Sayed, R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(29), 18262–18305. [Link]

-

SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved December 19, 2025, from [Link]

- BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved December 19, 2025, from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Parsons, A. (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved December 19, 2025, from [Link]

- University of Illinois Urbana-Champaign. (n.d.). Interpretation of mass spectra.

-

Oxford Academic (Oxford University Press). (2013, March 27). Assigning a 1H NMR spectrum [Video]. YouTube. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobiphenyl. Retrieved December 19, 2025, from [Link]

- Chemistry LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2'-Aminobiphenyl-2-ol. Retrieved from a hypothetical BenchChem technical note.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved December 19, 2025, from [Link]

-

Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved December 19, 2025, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

Journal of the Chinese Chemical Society. (2012). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. 59(5), 624-630. [Link]

-

Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved December 19, 2025, from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Agilent. (n.d.). FTIR Spectroscopy Reference Guide.

- Sundström, G., & Wachtmeister, C. A. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra. Acta Chemica Scandinavica, 27, 600-604.

-

YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis [Video]. Retrieved from [Link]

- Indonesian Journal of Science & Technology. (2019).

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

-

PubChem. (n.d.). 2-Methyl-3-phenylheptane-2-thiol. Retrieved December 19, 2025, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercapto-N-methylbenzamide. Retrieved December 19, 2025, from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. compoundchem.com [compoundchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. helixchrom.com [helixchrom.com]

Spectroscopic Characterization of 2-Phenylthiophenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 2-Phenylthiophenol (also known as biphenyl-2-thiol). As a crucial intermediate in pharmaceutical and materials science, unambiguous confirmation of its molecular structure is paramount. This document consolidates expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section presents a detailed interpretation of the spectral data, grounded in fundamental chemical principles, and provides field-proven, step-by-step protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of complex aromatic thiols.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₁₀S) is an aromatic thiol featuring a biphenyl backbone. The structure consists of a phenyl ring substituted with a thiophenol group at the 2-position. This arrangement results in a sterically hindered and electronically complex molecule. The free rotation around the C1-C1' bond is restricted, and the electron-donating thiol group and the phenyl substituent significantly influence the electronic environment of both aromatic rings. These structural nuances give rise to a unique spectroscopic fingerprint.

A systematic approach combining NMR, IR, and MS is essential for unequivocal identification. NMR provides detailed information on the carbon-hydrogen framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is characterized by a complex aromatic region (typically δ 7.0-7.6 ppm) and a singlet for the thiol proton. The nine aromatic protons are chemically distinct, leading to overlapping multiplets. High-field NMR (≥400 MHz) is essential for resolving these signals. The thiol proton (S-H) often appears as a broad singlet due to moderate exchange and quadrupole broadening from the sulfur atom; its chemical shift can vary with concentration and solvent.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Biphenyl Protons) | 7.0 - 7.6 | Multiplet (m) | 9H |

| S-H | 3.4 - 4.0 | Singlet (s), broad | 1H |

Note: Data is inferred from spectral analysis of similar compounds like biphenyl and substituted thiophenols.[1][2]

Expert Interpretation: The protons on the two rings will exhibit complex splitting patterns (doublets, triplets, and multiplets). The protons ortho to the sulfur atom are expected to be shifted downfield due to the deshielding effect of the sulfur. Protons on the unsubstituted phenyl ring will resemble the pattern for biphenyl, with ortho, meta, and para protons appearing as distinct multiplets.[2] The broadness of the thiol proton signal is a key identifying feature. Its integration corresponding to a single proton confirms the presence of the thiol group.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The symmetry of a simple biphenyl is broken by the thiol group, making all aromatic carbons inequivalent.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-S (ipso) | 130 - 135 |

| C-C (ipso, biphenyl link) | 140 - 145 |

| Aromatic C-H | 125 - 132 |

| Aromatic Quaternary C | 135 - 142 |

Note: Chemical shifts are estimated based on data for biphenyl, 2-phenylphenol, and other substituted thiophenols.[3][4]

Expert Interpretation: The carbon atom directly bonded to the sulfur (ipso-carbon) is expected to be found around 130-135 ppm. The two ipso-carbons forming the biphenyl linkage will be significantly downfield, in the 140-145 ppm range, due to their quaternary nature and position within the conjugated system.[3] The remaining aromatic C-H carbons will appear in the typical aromatic region of 125-132 ppm. The specific shifts are sensitive to the electronic effects of the thiol and phenyl substituents.

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be useful for better observation of exchangeable protons like S-H.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

Acquisition Time: ~3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Number of Scans: 512-2048, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions from the aromatic rings and the characteristic thiol (S-H) stretch.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2550 - 2600 | Weak | S-H Stretch |

| 1580 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1100 | Medium | C-S Stretch |

| 740 - 770 | Strong | C-H Out-of-Plane Bend (ortho-disubstituted) |

| 690 - 710 | Strong | C-H Out-of-Plane Bend (monosubstituted) |

Note: Frequencies are based on characteristic values for aromatic thiols and biphenyl derivatives.[5][6]

Expert Interpretation: The most diagnostic peak for confirming the thiol functional group is the weak absorption in the 2550-2600 cm⁻¹ region.[6] Its weakness is a result of the low change in dipole moment during the S-H bond vibration. The aromatic C-H stretches appear above 3000 cm⁻¹. The presence of strong bands in the 1450-1600 cm⁻¹ range is indicative of the aromatic rings. The substitution pattern can be inferred from the C-H out-of-plane bending region (below 900 cm⁻¹). A strong band around 750 cm⁻¹ would suggest the 1,2-disubstitution on one ring, while a band near 700 cm⁻¹ would correspond to the monosubstituted phenyl ring.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid or liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the this compound solid sample directly onto the ATR crystal.

-

If the sample is an oil, a single drop is sufficient.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary (this corrects for the wavelength-dependent depth of penetration of the IR beam).

-

Label the significant peaks with their wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. For this compound (M.W. = 186.27 g/mol ), the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic system.

Sources

Physical and chemical properties of biphenyl-2-thiol

An In-depth Technical Guide to the Physical and Chemical Properties of Biphenyl-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-2-thiol, a sulfur-containing aromatic compound, is a pivotal structural motif and intermediate in organic synthesis, materials science, and medicinal chemistry. Its unique combination of the biphenyl scaffold and a reactive thiol group imparts distinct physical and chemical properties that are leveraged in a variety of applications. This technical guide provides a comprehensive overview of the core characteristics of biphenyl-2-thiol, including its physical properties, spectral data, chemical reactivity, and established experimental protocols. Furthermore, it delves into the applications of this compound, particularly in the synthesis of complex molecules and its role in drug discovery. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Introduction

The biphenyl moiety is a fundamental backbone in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials used in organic electronics.[1][2] The introduction of a thiol group at the 2-position of the biphenyl scaffold creates biphenyl-2-thiol, a compound with enhanced reactivity and coordination capabilities. The presence of the sulfur atom allows for a range of chemical transformations, making it a versatile building block in synthetic chemistry.[3][4] This guide aims to provide a detailed exploration of the physical and chemical properties of biphenyl-2-thiol, offering insights into its behavior and utility for researchers and professionals in the chemical sciences.

Molecular Structure and Physical Properties

Biphenyl-2-thiol, with the chemical formula C₁₂H₁₀S, consists of two phenyl rings connected by a single bond, with a thiol group (-SH) attached to one of the rings at the ortho position.[5] The presence of the thiol group significantly influences the molecule's physical and chemical characteristics compared to its parent compound, biphenyl.

Table 1: Physical and Chemical Properties of Biphenyl-2-thiol and Related Compounds

| Property | Biphenyl-2-thiol | Biphenyl (for comparison) |

| CAS Number | 2688-96-2[5] | 92-52-4[6] |

| Molecular Formula | C₁₂H₁₀S | C₁₂H₁₀[6] |

| Molecular Weight | 186.27 g/mol [7] | 154.21 g/mol [6] |

| Appearance | White to light yellow crystalline solid (typical for thiophenols) | Colorless to pale-yellow crystals[6] |

| Melting Point | Data not readily available | 69.2 °C[6] |

| Boiling Point | Data not readily available | 255 °C[8] |

| Solubility | Soluble in many organic solvents such as ethanol, benzene, and toluene.[9][10] Sparingly soluble in water.[9] | Insoluble in water; soluble in organic solvents.[6][9][11] |

| pKa | Typical pKa for aromatic thiols is around 6-7 | Not applicable |

Diagram 1: Molecular Structure of Biphenyl-2-thiol

Caption: 2D structure of biphenyl-2-thiol.

Spectroscopic Properties

-

¹H NMR Spectroscopy: The proton NMR spectrum of biphenyl-2-thiol is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm).[12] The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally in the range of δ 3.0-4.0 ppm.[13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with the carbon attached to the sulfur atom being significantly influenced by its electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹. The S-H stretching vibration is expected to be a weak band in the region of 2550-2600 cm⁻¹.[14] Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of biphenyl-2-thiol (186.27 m/z).

Chemical Reactivity and Synthetic Applications

The reactivity of biphenyl-2-thiol is dominated by the thiol group and the aromatic biphenyl system.

Oxidation to Disulfides

Thiols are readily oxidized to disulfides, and biphenyl-2-thiol is no exception. This reaction can be achieved using a variety of oxidizing agents. The formation of the disulfide bond is a key transformation in organic synthesis and materials science.[15][16]

Diagram 2: Oxidation of Biphenyl-2-thiol

Caption: Oxidation of biphenyl-2-thiol to its disulfide.

S-Alkylation and S-Arylation

The thiol group is nucleophilic and can readily undergo S-alkylation and S-arylation reactions in the presence of a suitable base and an electrophile (e.g., alkyl halides or aryl halides). These reactions are fundamental for introducing the biphenyl-2-thiol moiety into larger molecules.[17]

Coordination Chemistry and Catalysis

Biphenyl-2-thiol and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals.[18] These complexes can exhibit interesting catalytic properties. For example, palladium complexes involving biphenyl-based ligands are widely used in cross-coupling reactions.[19]

Cyclization to Dibenzothiophenes

A significant application of biphenyl-2-thiols is their cyclization to form dibenzothiophenes.[3] This transformation can be achieved using palladium catalysis, providing an efficient route to these important heterocyclic compounds which have applications in organic electronics and pharmaceuticals.[3]

Experimental Protocols

Protocol for the Synthesis of Dibenzothiophenes from Biphenyl-2-thiols

This protocol is adapted from a palladium-catalyzed cyclization method.[3]

Materials:

-

Biphenyl-2-thiol derivative

-

Palladium(II) chloride (PdCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk tube, add the biphenyl-2-thiol derivative (1.0 mmol).

-

Add PdCl₂ (0.05 mmol, 5 mol%).

-

Add DMSO (5 mL).

-

Seal the tube and stir the mixture at 120 °C for 12 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

PdCl₂: Serves as the catalyst for the C-H activation and C-S bond formation.

-

DMSO: Acts as both the solvent and the oxidant in this reaction, making the process more atom-economical.[3]

-

Elevated Temperature: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs with a wide range of therapeutic activities, including anti-inflammatory, antihypertensive, and anti-cancer effects.[1][19] The introduction of a thiol group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Biphenyl-based compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy.[20] The thiol group can serve as a handle for further functionalization or as a key interacting group with biological targets.

Safety and Handling

While specific toxicity data for biphenyl-2-thiol is limited, it should be handled with the care accorded to aromatic thiols and biphenyl derivatives.[21]

-

Potential Hazards: Based on related compounds, biphenyl-2-thiol may cause skin, eye, and respiratory irritation.[22][23] It is also potentially harmful if swallowed or inhaled.[22][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Biphenyl-2-thiol is a valuable and versatile chemical entity with a rich profile of physical and chemical properties. Its unique structure, combining the stability of the biphenyl framework with the reactivity of the thiol group, makes it an important building block in organic synthesis and a promising scaffold in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Zhang, T., Deng, G., Li, H., Liu, B., Tan, Q., & Xu, B. (2018). Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis. Organic Letters, 20(17), 5439–5443. [Link]

-

ResearchGate. (2021). Oxidation of a mixture of phenyl-based dithiol A and biphenyl-based dithiol B. Retrieved from [Link]

-

MDPI. (2022). Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers. Retrieved from [Link]

-

West Liberty University. (2005). Material Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (1999). Synthesis and Characterization of Square Planar Nickel(II)−Arylthiolate Complexes with the Biphenyl-2,2'-dithiolate Ligand. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-[(Phenylmethyl)thio]-1,1a(2)-biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl. Retrieved from [Link]

-

Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

-

ACS Publications. (2007). Optically Induced Band Shifts in Infrared Spectra of Mixed Self-assembled Monolayers of Biphenyl Thiols. Retrieved from [Link]

-

BMRB. (n.d.). bmse000506 Biphenyl. Retrieved from [Link]

-

Taylor & Francis Online. (1983). The Facile Oxidation of Thiols to Disulfides with Bis(2,2′-Bipyridyl) Copper-(II) Permanganate. Retrieved from [Link]

-

National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-diol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl - the NIST WebBook. Retrieved from [Link]

-

ScienceDirect. (n.d.). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Biphenyl. Retrieved from [Link]

-

SciSpace. (2017). Applications of biphenyl in preparation of drug for preventing and treating convulsion. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Hg(II) Detection in Aqueous Solution with Thiol Derivatized Fluoresceins. Retrieved from [Link]

-

TU Dresden. (n.d.). Mixed Self-assembled Monolayers of Rigid Biphenyl Thiols: Impact of Solvent and Dipole Moment. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]

-

Jadara Research Center. (2024). Journal of Molecular Structure. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

-

National Institutes of Health. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Retrieved from [Link]

-

ACS Publications. (1965). Oxidation of Thiols by Dimethyl Sulfoxide. Retrieved from [Link]

-

Hindawi. (n.d.). Chances and Limits of the Coordination Chemistry with Bis(benzene-l,2-dithiolato) Ligands. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 2688-96-2|[1,1'-Biphenyl]-2-thiol|BLD Pharm [bldpharm.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. ビフェニル-4-チオ―ル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Biphenyl [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. 2-[(Phenylmethyl)thio]-1,1a(2)-biphenyl | CAS#:19813-77-5 | Chemsrc [chemsrc.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. westliberty.edu [westliberty.edu]

- 23. fishersci.com [fishersci.com]

Synthesis and characterization of 2-Phenylthiophenol

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylthiophenol

Introduction

This compound, also known as [1,1'-biphenyl]-2-thiol, is an organosulfur compound of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its unique structure, featuring a thiol group positioned on a biphenyl scaffold, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and ligands for catalysis. The nucleophilic nature of the thiol group, combined with the steric and electronic properties of the biphenyl system, offers a versatile platform for molecular design.

This guide provides a comprehensive overview of the principal synthetic routes to this compound and the analytical techniques required for its unambiguous characterization. We will delve into the mechanistic underpinnings of established synthetic protocols, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical intermediate.

Part 1: Strategic Synthesis of this compound

The construction of the C-S bond in this compound can be approached through several strategic disconnections. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary and mechanistically distinct approaches: traditional copper-catalyzed cross-coupling and the intramolecular Smiles rearrangement.

Ullmann-Type C-S Cross-Coupling

The Ullmann condensation is a classic and robust method for forming carbon-heteroatom bonds, including the carbon-sulfur bond.[2][3] This approach typically involves the copper-promoted reaction of an aryl halide with a thiol. For the synthesis of this compound, this translates to the coupling of a 2-halobiphenyl with a sulfur source or, more commonly, coupling thiophenol with a 2-halophenol derivative followed by a subsequent transformation. A direct and effective route is the coupling of 2-bromobiphenyl with a suitable thiolation agent.

Causality in Experimental Design: The traditional Ullmann reaction requires high temperatures (often >200 °C) to overcome the activation energy for the oxidative addition of copper into the aryl-halide bond.[2][3] The use of a polar, high-boiling solvent like DMF or NMP is essential to maintain a liquid phase and facilitate the reaction. Stoichiometric amounts of copper are often used, although modern protocols have been developed that employ catalytic amounts of copper, often with ligands to improve solubility and reactivity.[2][4]

Reaction Mechanism: The reaction is generally believed to proceed through a Cu(I) active species. The cycle involves the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired aryl thioether and regenerates the Cu(I) catalyst.

Diagram: Ullmann C-S Coupling Mechanism

Sources

IUPAC name and synonyms for 2-Phenylthiophenol

An In-Depth Technical Guide to 2-Phenylthiophenol: Properties, Synthesis, and Applications

Introduction

This compound, known formally by its IUPAC name 2-phenylbenzenethiol , is an aromatic thiol featuring a phenyl group substituted at the ortho-position of a thiophenol ring.[1] This bifunctional molecule, possessing both a reactive thiol group and a rigid biphenyl scaffold, serves as a valuable and versatile intermediate in organic synthesis. Its unique structural characteristics make it a compound of significant interest for researchers in materials science and medicinal chemistry. The nucleophilicity and redox activity of the thiol moiety, combined with the steric and electronic properties of the biphenyl backbone, provide a platform for constructing complex molecular architectures. This guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, key reactions, and its emerging applications in drug discovery and development.

Chemical Identity and Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective application in research. This section consolidates the nomenclature and key physicochemical data for this compound.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is recognized by several names and registry numbers across various chemical databases.

| Identifier | Value |

| IUPAC Name | 2-phenylbenzenethiol[1] |

| Synonyms | [1,1'-Biphenyl]-2-thiol, 2-Mercaptobiphenyl, Biphenyl-2-thiol[1] |

| CAS Number | 2688-96-2[1] |

| EC Number | 675-544-0[1] |

| PubChem CID | 2760413[1] |

Chemical Structure

The structure consists of a biphenyl system where a thiol (-SH) group is attached to one of the rings at the 2-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in different environments and are crucial for designing experiments and scaling up reactions.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S[1] |

| Molecular Weight | 186.27 g/mol [1] |

| Appearance | (Typically) Colorless to pale yellow liquid or solid |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2S[1] |

| InChIKey | UECUPGFJVNJNQA-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of aryl thiols can be approached through various strategies, including C-S cross-coupling reactions or the conversion of phenols.[2][3] One of the most elegant and established methods for converting a phenol to its corresponding thiophenol is the Newman-Kwart rearrangement.[4] This thermal rearrangement provides a high-yield pathway from the readily available precursor, 2-phenylphenol.

Featured Synthesis Protocol: The Newman-Kwart Rearrangement

Causality: This two-step method is advantageous as it utilizes 2-phenylphenol, a common industrial chemical, as the starting material. The rearrangement proceeds through a stable, cyclic transition state, ensuring high regioselectivity and yield.

Step 1: Synthesis of the O-Aryl Thiocarbamate Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-phenylphenol (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (1.1 eq.), portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.

-

To the resulting solution, add N,N-dimethylthiocarbamoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting phenol.

-

Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-(2-biphenyl) dimethylthiocarbamate. Purify via column chromatography if necessary.

Step 2: Thermal Rearrangement to the S-Aryl Thiocarbamate

-

Place the purified O-aryl thiocarbamate from Step 1 in a suitable high-boiling point solvent (e.g., diphenyl ether) or heat neat under an inert atmosphere.

-

Heat the mixture to a high temperature (typically 200-250 °C) and monitor the reaction progress by TLC or HPLC. The rearrangement converts the O-aryl thiocarbamate to the isomeric S-aryl thiocarbamate.

-

Once the rearrangement is complete, cool the mixture and purify the S-(2-biphenyl) dimethylthiocarbamate, typically by recrystallization or chromatography.

Step 3: Hydrolysis to this compound

-

Suspend or dissolve the S-aryl thiocarbamate from Step 2 in an alcoholic solvent, such as ethanol or methanol.

-

Add a strong base, such as sodium hydroxide or potassium hydroxide (excess), and heat the mixture to reflux.

-

Continue refluxing for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2.

-

Extract the desired this compound with an organic solvent, wash with brine, dry, and concentrate to yield the final product.

Caption: Workflow for the synthesis of this compound via Newman-Kwart rearrangement.

Chemical Reactivity and Key Reactions

The chemistry of this compound is dominated by the thiol group, which is more acidic and more nucleophilic than its alcohol analog, phenol.[4]

Oxidation to Diphenyl Disulfide

Thiols are readily oxidized to form disulfides. This reaction can occur with mild oxidizing agents, including atmospheric oxygen, particularly in the presence of a base.[4] This transformation is a critical consideration for the storage and handling of thiols.

Protocol: Air Oxidation to Bis(2-phenylphenyl) Disulfide

-

Dissolve this compound (1.0 eq.) in a solvent like ethanol.

-

Add a catalytic amount of a base (e.g., a few drops of aqueous NaOH).

-

Stir the solution vigorously while bubbling air through it for several hours.

-

Monitor the disappearance of the thiol by TLC.

-

Once the reaction is complete, the disulfide product often precipitates and can be collected by filtration.

Caption: Oxidation of this compound to its corresponding disulfide.

S-Alkylation to Form Thioethers

The deprotonated form of the thiol, the thiophenolate, is a potent nucleophile. It readily reacts with electrophiles like alkyl halides to form stable thioether (sulfide) linkages in a reaction that is generally irreversible.[4]

Protocol: Synthesis of Methyl 2-phenylphenyl Sulfide

-

Under an inert atmosphere, dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add a slight excess of a mild base, such as potassium carbonate (1.5 eq.), to the solution.

-

Stir the suspension for 15-30 minutes.

-

Add an alkylating agent, such as methyl iodide (1.1 eq.), dropwise.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the resulting thioether by column chromatography or distillation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following table summarizes the expected characteristic signals based on general principles for aromatic thiols.[5][6]

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons (Ar-H) | Multiplets in the range of δ 7.0-8.0 ppm. |

| Thiol Proton (S-H) | A singlet, typically between δ 3.0-4.0 ppm. The chemical shift can vary with concentration and solvent. Can be confirmed by D₂O exchange.[5] | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | Multiple signals in the range of δ 120-145 ppm. |

| Carbon attached to sulfur (C-S) | Signal will be in the aromatic region, typically shielded compared to a C-O carbon. | |

| IR Spectroscopy | S-H Stretch | A weak, sharp absorption band around 2550-2600 cm⁻¹. This peak is a key diagnostic for the thiol group but can be easily missed due to its low intensity. |

| C-S Stretch | Weak absorption in the 600-800 cm⁻¹ region. | |

| Aromatic C=C Stretch | Medium to strong bands around 1500-1600 cm⁻¹.[6] | |

| Aromatic C-H Bending | Bands in the 690-900 cm⁻¹ region, indicative of substitution patterns. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak corresponding to the molecular weight (m/z = 186). |

| Fragmentation | Common fragmentation patterns include loss of -SH or cleavage of the biphenyl linkage. |

Applications in Research and Drug Development

The unique combination of a thiol group and a biphenyl structure makes this compound a molecule with considerable potential in medicinal chemistry and materials science.

Role as a Synthetic Building Block

Aromatic thiols are crucial intermediates in the synthesis of various pharmaceuticals. The thiol functional group can act as a potent nucleophile for building complex molecules or as a coordinating ligand for metal catalysts. The biphenyl scaffold is a recognized "privileged structure" in drug design, frequently found in compounds targeting enzymes and receptors.

Potential Pharmacological Significance

While specific drugs derived directly from this compound are not widely documented, the core functional groups suggest several potential therapeutic applications:

-

Antioxidant and Radioprotective Agents: The thiol group can act as a radical scavenger and a precursor to glutathione (GSH), the body's primary endogenous antioxidant.[7] Thiol-containing drugs are used to mitigate oxidative stress and protect against radiation damage.

-

Metal Chelating Agents: Thiols form stable complexes with heavy metals, making them effective in treating metal poisoning.[7]

-

Enzyme Inhibitors: The thiol group can form covalent bonds with cysteine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in various drug classes.

-

Scaffold for Bioactive Molecules: The biphenyl moiety provides a rigid framework that can be functionalized to achieve specific interactions with biological targets, such as kinases and G-protein coupled receptors.

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), and may cause severe skin burns and eye damage (H314).[1]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and bases.[9] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation to the disulfide.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling, using, or storing this chemical.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760413, this compound. Available at: [Link]

-

ResearchGate (n.d.). The synthesis of 2‐(phenylthio)phenols. [Diagram]. Available at: [Link]

-

Wikipedia (2023). Thiophenol. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Thiophenol synthesis by C-S coupling or substitution. Available at: [Link]

-

Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Brown, K. A., & Das, U. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC, National Institutes of Health. Available at: [Link]

Sources

- 1. This compound | C12H10S | CID 2760413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Phenylthiophenol: From Historical Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2-phenylthiophenol (also known as [1,1'-biphenyl]-2-thiol), a pivotal molecule in synthetic and medicinal chemistry. We will explore its historical discovery through the lens of early 20th-century aromatic chemistry, delve into both classical and modern synthetic methodologies with detailed experimental protocols, and elucidate its critical role in the development of pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis and application of this versatile diaryl thioether.

Introduction: The Structural Significance of this compound

This compound is an organosulfur compound characterized by a phenyl group attached to a thiophenol backbone at the ortho position. This seemingly simple structure belies a rich chemical reactivity and a significant role as a synthetic intermediate. The presence of the nucleophilic thiol group and the biphenyl scaffold allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures. Its importance is underscored by its application as a key precursor in the synthesis of various high-value compounds, most notably in the pharmaceutical industry.

History and Discovery: A Legacy of Aromatic Chemistry

While a singular moment of "discovery" for this compound is not explicitly documented in the annals of chemical literature, its origins are intrinsically linked to the pioneering work on the formation of diaryl ether and thioether bonds in the early 20th century. The development of the Ullmann condensation , first reported by German chemist Fritz Ullmann, laid the foundational groundwork for the synthesis of such compounds.

The Ullmann reaction, and its subsequent variations, involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as a phenol or a thiophenol. It is highly probable that the first synthesis of this compound was achieved through a variation of this seminal reaction, likely involving the coupling of a 2-halothiophenol derivative with a phenylating agent or the reaction of 2-iodobiphenyl with a sulfur source in the presence of copper. These early reactions, though often requiring harsh conditions, opened the door to a new class of diaryl compounds that would later prove indispensable in various fields of chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₁₀S |

| Molecular Weight | 186.27 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not consistently available |

| Melting Point | Data not consistently available |

| CAS Number | 2688-96-2[1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (approximately δ 7.0-7.6 ppm) corresponding to the protons of the two phenyl rings. The thiol proton (-SH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons, with chemical shifts influenced by the sulfur and phenyl substituents.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern is expected to involve the loss of the thiol group and cleavage of the biphenyl linkage.

Synthetic Methodologies

The synthesis of this compound has evolved from the classical, high-temperature Ullmann-type reactions to more sophisticated and milder modern cross-coupling methods.

Classical Synthesis: The Ullmann Condensation

The Ullmann condensation represents the historical approach to the formation of the C-S bond in this compound. This method typically involves the reaction of an aryl halide with a thiolate in the presence of a copper catalyst at elevated temperatures.

Caption: Classical Ullmann Condensation for this compound.

Experimental Protocol: Ullmann Synthesis of a Diaryl Thioether (General Procedure)

This protocol is a representative example of a classical Ullmann C-S coupling and should be adapted and optimized for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add the aryl halide (e.g., 2-iodobiphenyl, 1.0 eq), the thiol (e.g., thiophenol, 1.2 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).

-

Solvent and Base: Add a high-boiling polar solvent such as DMF or NMP, and a base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir under a nitrogen atmosphere for several hours to days. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality in Experimental Choices: The high temperatures are necessary to overcome the activation energy of the reaction with traditional copper catalysts. The use of a polar, high-boiling solvent is crucial to dissolve the reactants and maintain the high reaction temperature. The base is required to deprotonate the thiol, forming the more nucleophilic thiolate.

Modern Synthesis: Catalytic Cross-Coupling Reactions

Modern organic synthesis has seen the development of more efficient and milder methods for C-S bond formation, primarily through palladium- and copper-catalyzed cross-coupling reactions. These methods offer significant advantages over the classical Ullmann reaction, including lower reaction temperatures, broader substrate scope, and higher yields.

Caption: Modern Catalytic Cross-Coupling for this compound.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-(Phenylthio)phenols (Adapted from a literature procedure) [2]

This protocol describes a tandem C-S coupling/C-H functionalization to produce 2-(phenylthio)phenols and can be conceptually adapted for the synthesis of this compound.

-

Catalyst Preparation: In a reaction tube, combine CuI (5 mol %), a suitable ligand (e.g., (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, 10 mol %), the aryl halide (1.0 mmol), and the phenol (1.2 mmol).

-

Reaction Medium: Add a base (e.g., Cs₂CO₃, 2.0 mmol) and a solvent (e.g., DMSO).

-

Reaction Execution: Seal the tube and heat the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Expertise in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for the success of modern cross-coupling reactions. The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. The base is essential for the deprotonation of the thiol and for neutralizing the acid generated during the reaction. The solvent must be compatible with the reactants and the catalyst system.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry, primarily as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Quetiapine